Methyl 4-(chloro(hydroxyimino)methyl)benzoate
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Overview
Description
It belongs to the group of aromatic carboxylic acids, which are commonly used in the synthesis of pharmaceuticals, dyes, and other chemicals. The molecular formula of this compound is C9H8ClNO3, and it has a molecular weight of 213.62 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chloro(hydroxyimino)methyl)benzoate typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include refluxing the mixture to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chloro(hydroxyimino)methyl)benzoate can undergo various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Esterification: The compound can be esterified to form different esters.
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Condensation: Typically involves reagents like aldehydes or ketones in the presence of a base.
Esterification: Methanol or other alcohols in the presence of an acid catalyst.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield methyl esters, while oxidation could produce carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 4-(chloro(hydroxyimino)methyl)benzoate has several scientific research applications:
Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical compounds.
Dyes: Used in the synthesis of dyes due to its aromatic structure.
Organic Synthesis: Acts as a building block in organic synthesis for creating more complex molecules.
Antioxidant Properties: Compounds related to this structure have shown antioxidant properties, which are critical in delaying or inhibiting cell impairment and various diseases.
Mechanism of Action
its effects are likely related to its ability to participate in various chemical reactions, forming bioactive compounds that interact with molecular targets and pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-formyl benzoate: Known for its bioactive precursor role in organic synthesis.
Chromones and their derivatives: Known for their physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer properties.
Uniqueness
Methyl 4-(chloro(hydroxyimino)methyl)benzoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a precursor for bioactive molecules. Its ability to form stable intermediates and products makes it valuable in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
101023-70-5 |
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Molecular Formula |
C9H8ClNO3 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
methyl 4-[(E)-C-chloro-N-hydroxycarbonimidoyl]benzoate |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9(12)7-4-2-6(3-5-7)8(10)11-13/h2-5,13H,1H3/b11-8+ |
InChI Key |
OSEDFBIVKALVNN-DHZHZOJOSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C(=N\O)/Cl |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=NO)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=NO)Cl |
Synonyms |
ALPHA-CHLORO-4-METHOXYCARBONYLBENZALDOXIME |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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